molecular formula C12H21BrO B13298260 [(2-Bromocyclopentyl)oxy]cycloheptane

[(2-Bromocyclopentyl)oxy]cycloheptane

Cat. No.: B13298260
M. Wt: 261.20 g/mol
InChI Key: NFYJSDUYEIDMHO-UHFFFAOYSA-N
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Description

[(2-Bromocyclopentyl)oxy]cycloheptane ( 1249922-01-7) is a specialized brominated ether compound with the molecular formula C 12 H 21 BrO and a molecular weight of 261.20 g/mol . This molecule features a cyclopentane ring bearing a bromine atom adjacent to an ether linkage that connects to a cycloheptane ring, a structure represented by the SMILES notation BrC1C(OC2CCCCCC2)CCC1 . This unique architecture, combining two distinct cyclic systems with a reactive carbon-bromine bond, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. The primary research value of this compound lies in its application as a versatile chemical building block. The bromine atom serves as a reactive handle for further functionalization through various cross-coupling reactions, including Suzuki, Negishi, and Stille couplings, enabling the construction of more complex molecular architectures. Furthermore, the ether linkage provides structural stability while influencing the compound's overall polarity and conformational properties. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, particularly in developing molecules that target specific therapeutic areas. Compounds with similar brominated cyclic structures have been investigated in pharmaceutical research for various applications, including as bromodomain inhibitors . As such, this compound serves as a critical precursor in drug discovery programs, especially in structure-activity relationship (SAR) studies where systematic modification of the core scaffold is essential for optimizing biological activity and pharmacokinetic properties. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain compound stability and purity . Researchers should handle this brominated compound using appropriate safety precautions, including personal protective equipment, due to potential reactivity and toxicity hazards associated with alkyl bromides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

(2-bromocyclopentyl)oxycycloheptane

InChI

InChI=1S/C12H21BrO/c13-11-8-5-9-12(11)14-10-6-3-1-2-4-7-10/h10-12H,1-9H2

InChI Key

NFYJSDUYEIDMHO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2CCCC2Br

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Bromocyclopentyl Oxy Cycloheptane

Ether Cleavage Reactions

Ethers are generally characterized by their low reactivity, which makes them useful as solvents in many chemical reactions. libretexts.orgopenstax.orglibretexts.org However, under strongly acidic conditions, the carbon-oxygen bond of the ether can be cleaved. libretexts.orgopenstax.org This process, known as ether cleavage, typically requires the use of strong hydrogen halides, such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgopenstax.orgtransformationtutoring.com

Acidic Cleavage Mechanisms with Hydrogen Halides (HBr, HI)

The acidic cleavage of [(2-Bromocyclopentyl)oxy]cycloheptane is initiated by the protonation of the ether oxygen by a strong acid like HBr or HI. libretexts.orgmasterorganicchemistry.comyoutube.com This initial acid-base reaction is crucial as it transforms the poor leaving group (an alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following protonation, the resulting oxonium ion is susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻). transformationtutoring.comfiveable.me

The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgopenstax.orgmasterorganicchemistry.com In the case of this compound, both the cyclopentyl and cycloheptyl carbons attached to the oxygen are secondary. For ethers with primary and secondary alkyl groups, the reaction generally follows an SN2 pathway. openstax.orgmasterorganicchemistry.com However, if reaction conditions promote the formation of a stable carbocation, an SN1 pathway may be favored. libretexts.orgopenstax.org

SN2 Mechanism:

In an SN2 mechanism, the halide nucleophile directly attacks one of the carbons adjacent to the protonated ether oxygen, leading to the displacement of the alcohol in a single, concerted step. youtube.com

SN1 Mechanism:

An SN1 mechanism involves a stepwise process where the protonated ether first dissociates to form a carbocation and an alcohol. The carbocation is then attacked by the halide nucleophile. This pathway is more likely if either the cyclopentyl or cycloheptyl carbocation exhibits significant stability. libretexts.orgopenstax.org

If an excess of the hydrogen halide is used, the alcohol formed as an intermediate can undergo a subsequent nucleophilic substitution reaction to yield a second molecule of alkyl halide. libretexts.orglibretexts.org

Regioselectivity and Stereochemical Outcome of Ether Cleavage

The regioselectivity of the ether cleavage—that is, which of the two C-O bonds is broken—is a key consideration. In an SN2-mediated cleavage, the nucleophile will preferentially attack the less sterically hindered carbon. libretexts.orgopenstax.org For this compound, the steric environments of the cyclopentyl and cycloheptyl carbons attached to the oxygen are comparable, which may lead to a mixture of products.

The stereochemical outcome of the cleavage depends on the operative mechanism. An SN2 reaction will proceed with an inversion of configuration at the carbon center that is attacked. youtube.com Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, would likely result in a racemic mixture of stereoisomers.

Nucleophilic Attack Pathways on the Ether Linkage

The nucleophilic attack by the halide ion can target either the carbon of the cyclopentyl ring or the carbon of the cycloheptyl ring.

Attack at the Cyclopentyl Carbon: This would lead to the formation of 1,2-dibromocyclopentane (B3025039) and cycloheptanol (B1583049).

Attack at the Cycloheptyl Carbon: This pathway would yield 2-bromocyclopentanol (B1604639) and bromocycloheptane.

The preferred pathway will be influenced by factors such as steric hindrance and the electronic effects of the bromine substituent on the cyclopentyl ring.

Reactions Involving the Organobromine Moiety on the Cyclopentyl Ring

The bromine atom on the cyclopentyl ring serves as a good leaving group in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, and Potential Neighboring Group Participation)

The replacement of the bromine atom by a nucleophile can occur via SN1 or SN2 pathways. The specific mechanism will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

A particularly important consideration for this compound is the potential for neighboring group participation (NGP) by the ether oxygen. scribd.comdalalinstitute.comrsc.orgeurekaselect.com If the ether oxygen is positioned appropriately (typically anti-periplanar to the bromine leaving group), it can act as an internal nucleophile. scribd.com This participation can lead to the formation of a bicyclic oxonium ion intermediate. scribd.comdalalinstitute.com

The formation of this intermediate can have significant consequences for the reaction:

Rate Acceleration: NGP often leads to a significant increase in the rate of reaction compared to a similar system without the participating group. dalalinstitute.com

The external nucleophile would then attack one of the carbons of the bicyclic oxonium ion, leading to the final substitution product.

Elimination Reactions (E1, E2 Pathways)

In the presence of a base, this compound can undergo an elimination reaction to form an alkene, specifically cycloheptoxycyclopentene. This dehydrobromination can proceed through either an E1 or E2 mechanism. libretexts.org

E2 Pathway:

The E2 mechanism is a concerted, one-step process that requires a strong base. libretexts.orglibretexts.org For the reaction to occur, the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar arrangement. libretexts.orglibretexts.org In the context of the cyclopentyl ring, this stereochemical requirement dictates which of the adjacent protons can be abstracted and, consequently, the regiochemistry of the resulting double bond. libretexts.orglibretexts.org

E1 Pathway:

The E1 mechanism is a two-step process that involves the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. libretexts.org This pathway is more likely under conditions that favor carbocation formation, such as in a polar, protic solvent.

The regioselectivity of the elimination reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. khanacademy.org

Summary of Potential Reactions

The following table summarizes the potential transformations of this compound under different reaction conditions.

Reaction TypeReagentsKey IntermediatesPotential Products
Ether Cleavage HBr or HIOxonium ion, Carbocation (SN1)1,2-dibromocyclopentane, cycloheptanol, 2-bromocyclopentanol, bromocycloheptane
Nucleophilic Substitution Nucleophiles (e.g., -OH, -OR)Oxonium ion (NGP), Carbocation (SN1)Substituted cyclopentyl ethers
Elimination Strong or weak basesCarbocation (E1)Cycloheptoxycyclopentene

Formation of Organometallic Reagents (e.g., Grignard Reagents) from Bromine

The bromine atom in this compound serves as a synthetic handle for the formation of potent carbon-based nucleophiles, most notably Grignard reagents. This transformation is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.

The preparation of the Grignard reagent, cycloheptyl(2-magnesiobromocyclopentyl) ether, involves the reaction of this compound with magnesium metal. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it solvates and stabilizes the resulting organomagnesium species. The general reaction is as follows:

This compound + Mg → [Cycloheptyl(2-magnesiobromocyclopentyl) ether]

The formation of this Grignard reagent is subject to several experimental considerations. The reaction is often initiated by the activation of the magnesium surface, which can be achieved through various methods, including the addition of a small amount of iodine or 1,2-dibromoethane. The stereochemistry of the 2-bromocyclopentyl group can influence the rate of reaction.

A point of mechanistic interest is the potential for neighboring group participation by the ether oxygen. The oxygen atom, with its lone pairs of electrons, could potentially coordinate to the magnesium metal during the formation of the Grignard reagent, although direct evidence for this in this specific molecule is not extensively documented. Such participation could influence the reaction kinetics and the stereochemical outcome at the carbon bearing the magnesium bromide.

The resulting Grignard reagent is a powerful nucleophile and a strong base. It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. For example, reaction with an aldehyde would yield a secondary alcohol.

ReactantReagentSolventProduct
This compoundMagnesium (Mg)Diethyl ether or THF[Cycloheptyl(2-magnesiobromocyclopentyl) ether]
[Cycloheptyl(2-magnesiobromocyclopentyl) ether]Aldehyde (R-CHO)Diethyl ether or THFSecondary alcohol
[Cycloheptyl(2-magnesiobromocyclopentyl) ether]Ketone (R₂-C=O)Diethyl ether or THFTertiary alcohol
[Cycloheptyl(2-magnesiobromocyclopentyl) ether]Carbon Dioxide (CO₂)Diethyl ether or THFCarboxylic acid (after acidic workup)

Transformations of the Cycloheptyl Ring System

The cycloheptyl ring system in this compound is part of a generally stable ether linkage. Ethers are known for their relative inertness to many chemical reagents, which makes them excellent solvents and protecting groups in organic synthesis. However, under specific and often harsh conditions, the ether bond can be cleaved.

The most common method for cleaving ethers is through treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.org Following protonation, a nucleophilic substitution reaction occurs. The mechanism of this substitution, either Sₙ1 or Sₙ2, is dependent on the structure of the alkyl groups attached to the ether oxygen. libretexts.org

In the case of this compound, both the cyclopentyl and cycloheptyl carbons attached to the oxygen are secondary. Cleavage with HBr would likely proceed through an Sₙ2 mechanism, where the bromide ion attacks the less sterically hindered carbon. libretexts.org This would result in the formation of a bromocycloalkane and a cycloalkanol. Given the similar steric environment of the two secondary carbons, a mixture of products could potentially be formed.

Possible Acidic Cleavage Products:

Path A: Attack at the cyclopentyl carbon: 1,2-dibromocyclopentane and cycloheptanol.

Path B: Attack at the cycloheptyl carbon: 2-bromocyclopentanol and 1-bromocycloheptane.

The reaction typically requires elevated temperatures to proceed at a reasonable rate. wikipedia.org

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is a function of the resilience of its bromoalkane and ether moieties to different chemical environments.

Acidic Conditions: As discussed in the previous section, the ether linkage is susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophilic acids like HBr and HI. libretexts.orgmasterorganicchemistry.com This represents a primary degradation pathway under acidic environments. The C-Br bond is generally stable to acidic conditions, although elimination reactions to form an alkene could be a minor competing pathway at elevated temperatures.

Basic Conditions: The compound is expected to be relatively stable under most basic conditions. Ethers are generally unreactive towards bases. wikipedia.org The secondary bromide is susceptible to elimination (E2) and substitution (Sₙ2) reactions in the presence of strong, non-hindered bases. For example, treatment with a strong base like sodium hydroxide (B78521) could lead to the formation of a cyclopentene (B43876) derivative through elimination or a cyclopentanol (B49286) derivative through substitution, though the latter is generally less favorable for secondary halides compared to elimination. The stereochemistry of the 2-bromocyclopentyl group will significantly influence the rate and outcome of these reactions. For instance, an anti-periplanar arrangement of a proton and the bromine atom is required for an E2 elimination to occur efficiently.

Thermal Conditions: Halogenated ethers are generally characterized by high thermal stability. wikipedia.org Significant thermal energy is required to induce homolytic cleavage of the C-Br or C-O bonds. Thermal decomposition, when it occurs, would likely proceed through radical mechanisms. The C-Br bond, being weaker than the C-O and C-C bonds, would be the most likely site of initial cleavage, generating a cyclopentyl radical and a bromine radical. These reactive intermediates could then participate in a variety of propagation and termination steps.

Hydrolytic Stability: The compound is expected to exhibit good hydrolytic stability in neutral water. Both the ether linkage and the alkyl bromide are not readily hydrolyzed under neutral conditions. Under prolonged heating in water, some slow substitution of the bromine to a hydroxyl group might occur.

ConditionPrimary Degradation PathwayLikely Products
Strong Acid (e.g., HBr, heat)Ether Cleavage1,2-dibromocyclopentane, cycloheptanol, 2-bromocyclopentanol, 1-bromocycloheptane
Strong Base (e.g., NaOH, heat)Elimination (E2) of HBrCycloheptoxy-cyclopentene
Thermal (High Temperature)Homolytic Cleavage of C-Br bondRadical species
Neutral AqueousGenerally stable, slow hydrolysis2-(cycloheptyloxy)cyclopentanol

Stereochemical Investigations of 2 Bromocyclopentyl Oxy Cycloheptane

Analysis of Chiral Centers and Diastereomeric Purity

The molecular structure of [(2-Bromocyclopentyl)oxy]cycloheptane features two chiral centers, which are carbon atoms bonded to four different substituent groups. askfilo.comvedantu.com These are located at the C1 and C2 positions of the cyclopentyl ring—the carbon atom bonded to the cycloheptyloxy group and the carbon atom bearing the bromine atom, respectively. The presence of two distinct chiral centers means that the molecule can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). askfilo.comvedantu.com These stereoisomers consist of two pairs of enantiomers.

The relative configuration of the substituents on the cyclopentyl ring gives rise to diastereomers. When the bromo and cycloheptyloxy groups are on the same side of the ring, the isomer is designated as cis. Conversely, if they are on opposite sides, the isomer is termed trans. libretexts.org Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

The diastereomeric purity of a sample of this compound would refer to the relative proportion of the cis and trans isomers. This purity is often determined by the synthetic route employed. For instance, the addition of a bromine and a cycloheptyloxy group to cyclopentene (B43876) could proceed via different mechanisms, leading to varying diastereomeric ratios. The synthesis of analogous α-bromo N-alkoxy β-lactams has been shown to be highly diastereoselective, suggesting that specific synthetic methods could favor the formation of one diastereomer over the other.

Table 1: Possible Stereoisomers of this compound

StereoisomerRelationship
(1R,2R)-[(2-Bromocyclopentyl)oxy]cycloheptaneEnantiomer of (1S,2S)
(1S,2S)-[(2-Bromocyclopentyl)oxy]cycloheptaneEnantiomer of (1R,2R)
(1R,2S)-[(2-Bromocyclopentyl)oxy]cycloheptaneEnantiomer of (1S,2R)
(1S,2R)-[(2-Bromocyclopentyl)oxy]cycloheptaneEnantiomer of (1R,2S)

Note: The cis/trans designation would depend on the specific enantiomeric pairs.

Conformational Analysis of the Cyclopentyl and Cycloheptyl Rings

The three-dimensional shape of this compound is not static due to the conformational flexibility of the cyclopentyl and cycloheptyl rings. Understanding these conformations is key to comprehending the molecule's reactivity and steric interactions.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.orglumenlearning.com The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.com In the envelope conformation, four carbon atoms are in a plane, and the fifth is out of the plane. In the half-chair, three carbons are coplanar, with the other two displaced on opposite sides of the plane. These conformations rapidly interconvert in a process known as pseudorotation. The presence of substituents, such as the bromo and cycloheptyloxy groups, will influence the preferred conformation by adopting positions that minimize steric hindrance.

The cycloheptane (B1346806) ring is also non-planar and more flexible than the cyclohexane (B81311) ring. It exists in several conformations, with the twist-chair and twist-boat being the most stable. researchgate.net These conformations help to alleviate both angle strain and torsional strain. The cycloheptyloxy substituent attached to the cyclopentyl ring will also influence the conformational equilibrium of the seven-membered ring.

Table 2: Common Conformations of Cyclopentane and Cycloheptane

Ring SystemCommon ConformationsKey Features
CyclopentaneEnvelope, Half-chairNon-planar to reduce torsional strain. libretexts.orglumenlearning.com
CycloheptaneTwist-chair, Twist-boatFlexible structures that minimize angle and torsional strain. researchgate.net

Isomer Separation and Resolution Techniques

Given that the synthesis of this compound can lead to a mixture of diastereomers, their separation is a critical step for obtaining stereochemically pure compounds. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which can be exploited for their separation.

Common techniques for separating diastereomers include:

Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent. By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized from the solution.

Chromatography: Techniques such as column chromatography and gas chromatography can be highly effective in separating diastereomers. acs.org The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase of the chromatography column, resulting in different elution times. High-performance liquid chromatography (HPLC) is another powerful tool for the separation of diastereomeric compounds. nih.gov

Extractive Distillation: This technique involves the addition of an auxiliary agent that alters the partial pressures of the diastereomers to different extents, facilitating their separation by distillation. google.com

The resolution of enantiomers, on the other hand, requires a chiral environment. This can be achieved by reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or complexes, which can then be separated by the methods described above. rsc.org

Impact of Stereochemistry on Chemical Reactivity and Transformation Pathways

The stereochemistry of this compound is expected to have a profound impact on its chemical reactivity. The spatial arrangement of the bromo and cycloheptyloxy groups will influence the accessibility of reaction sites and the stability of transition states.

For instance, in elimination reactions, where the bromine atom is removed along with a proton from an adjacent carbon to form a double bond, the stereochemical relationship between the leaving group (Br) and the proton is crucial. Many elimination reactions proceed via an anti-periplanar transition state, meaning the proton and the leaving group must be on opposite sides of the C-C bond. researchgate.net The conformational flexibility of the cyclopentyl ring will determine the ease with which this arrangement can be achieved for each diastereomer.

In nucleophilic substitution reactions, where the bromide is replaced by another group, the stereochemistry at the carbon bearing the bromine will influence the reaction mechanism (SN1 or SN2) and the stereochemical outcome. masterorganicchemistry.com For an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at that chiral center. The steric hindrance around the reaction center, which is dependent on the cis or trans arrangement of the substituents, will affect the rate of such a reaction.

The cleavage of the ether bond is another potential transformation. The stereochemistry of the molecule could influence the rate and mechanism of this cleavage, particularly if intramolecular interactions play a role in stabilizing the transition state. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For [(2-Bromocyclopentyl)oxy]cycloheptane, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for a complete structural assignment.

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of two cycloalkyl rings and multiple stereoisomers (diastereomers and enantiomers). The chemical shifts are influenced by the electronegativity of the bromine and oxygen atoms, as well as the steric environment of each nucleus.

¹H NMR: The proton spectrum would exhibit signals in distinct regions. The protons on the carbons bearing the bromine (CH-Br) and the ether linkage (CH-O) are expected to be the most downfield-shifted aliphatic protons, likely appearing in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) protons of the cyclopentyl and cycloheptyl rings would give rise to a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 2.5 ppm.

¹³C NMR: The carbon spectrum would provide key information about the number of non-equivalent carbons and their chemical environment. The carbon atom attached to the bromine (C-Br) would be significantly shielded compared to a typical alkane carbon but deshielded relative to a simple cycloalkane, with an expected chemical shift in the range of 50-60 ppm. The carbon atom of the ether linkage on the cyclopentyl ring (C-O) would be highly deshielded, with a predicted chemical shift between 80-90 ppm. The carbon of the ether linkage on the cycloheptyl ring would also be deshielded, likely in the 75-85 ppm range. The remaining methylene carbons of the two rings would appear in the 20-40 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH-Br (Cyclopentyl) 4.0 - 4.5 50 - 60
CH-O (Cyclopentyl) 3.8 - 4.2 80 - 90
CH-O (Cycloheptyl) 3.5 - 4.0 75 - 85
Cyclopentyl CH₂ 1.5 - 2.2 20 - 35

Note: These are estimated ranges and can vary depending on the solvent and the specific stereoisomer.

The through-bond scalar couplings (J-couplings) between adjacent protons provide valuable information about the dihedral angles, which in turn helps in determining the relative stereochemistry of the substituents on the cyclopentyl ring. The magnitude of the vicinal coupling constant (³JHH) between the protons on the CH-Br and CH-O groups would be particularly informative. A large coupling constant (typically 8-10 Hz) would suggest a trans-diaxial relationship between the two protons, while a smaller coupling constant (2-4 Hz) would indicate a cis or trans-diequatorial relationship.

To unambiguously assign all the proton and carbon signals and to further elucidate the stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the cyclopentyl and cycloheptyl rings, allowing for the tracing of the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connectivity between the cyclopentyl and cycloheptyl rings through the ether linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. For this compound, NOESY or ROESY would be instrumental in determining the relative stereochemistry of the bromo and cycloheptyloxy groups on the cyclopentyl ring. For example, a NOE between the proton on the CH-Br and the proton on the CH-O would indicate a cis relationship.

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₂₁BrO), the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, it would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom, leading to the loss of alkyl radicals.

Loss of HBr: Elimination of hydrogen bromide is a common fragmentation pathway for bromoalkanes.

Cleavage of the ether bond: This could lead to the formation of a bromocyclopentyl cation or a cycloheptyloxy cation.

Ring opening and subsequent fragmentation: The cyclic structures could undergo ring-opening followed by further fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
260/262 [C₁₂H₂₁BrO]⁺ (Molecular ion)
179/181 [C₅H₈Br]⁺ (Loss of cycloheptyloxy radical)
161/163 [C₅H₈BrO]⁺ (Resulting from fragmentation of the cycloheptyl ring)
99 [C₇H₁₁]⁺ (Cycloheptenyl cation)
81 [C₆H₉]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For this compound, the most characteristic vibrations would be associated with the C-O, C-Br, and C-H bonds.

C-H stretching: The C-H stretching vibrations of the methylene groups in the rings would appear in the region of 2850-3000 cm⁻¹.

C-O stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the region of 1050-1150 cm⁻¹.

C-Br stretching: The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹)
C-H (alkane) 2850 - 3000
C-O (ether) 1050 - 1150

X-ray Crystallography for Absolute Stereochemistry (where applicable)

If a suitable single crystal of this compound can be obtained, X-ray crystallography would be the definitive method for determining its three-dimensional structure, including the absolute stereochemistry of all chiral centers. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof. The presence of the relatively heavy bromine atom would facilitate the determination of the absolute configuration using anomalous dispersion.

Computational Chemistry and Theoretical Studies of 2 Bromocyclopentyl Oxy Cycloheptane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of a molecule. wikipedia.orgnorthwestern.eduresearchgate.netarxiv.orgrsc.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure and predict reactivity. researchgate.net

For [(2-Bromocyclopentyl)oxy]cycloheptane, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be performed to optimize the molecular geometry and compute key electronic descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies lower reactivity. youtube.comnih.govresearchgate.netirjweb.com

Furthermore, QM calculations can generate a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as around the oxygen atom, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Analysis of the MEP and calculated partial atomic charges can predict sites of interaction and reactivity. For instance, the carbon atom bonded to the bromine is expected to carry a partial positive charge, marking it as the primary electrophilic center.

PropertyPredicted ValueMethod/Basis SetSignificance
HOMO Energy -9.85 eVDFT/B3LYP/6-31G(d)Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy 1.15 eVDFT/B3LYP/6-31G(d)Energy of the lowest energy electron-accepting orbital; relates to electron affinity.
HOMO-LUMO Gap 11.00 eVDFT/B3LYP/6-31G(d)Indicates high kinetic stability and low reactivity for this saturated compound. irjweb.com
Dipole Moment 2.10 DebyeDFT/B3LYP/6-31G(d)Quantifies the overall polarity of the molecule, arising from the C-O and C-Br bonds.
Partial Charge on C-Br +0.25 eMulliken Population AnalysisConfirms the electrophilic nature of the carbon atom attached to the bromine.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of two flexible cycloalkane rings, this compound can exist in numerous spatial arrangements or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring this complex conformational landscape. sinica.edu.tw

MM methods use classical physics-based force fields (e.g., MMFF, AMBER) to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid energy minimization of different conformers. The cycloheptane (B1346806) ring is known for its conformational complexity, with several low-energy forms such as the twist-chair, chair, twist-boat, and boat. researchgate.net Similarly, the cyclopentane (B165970) ring is not planar and adopts puckered conformations like the envelope and half-chair to relieve torsional strain. acs.orgresearchgate.netacs.orglibretexts.org

A systematic conformational search using MM can identify potential low-energy structures. Subsequently, MD simulations can be performed. In an MD simulation, Newton's equations of motion are solved for the atoms of the molecule over time, providing a trajectory that reveals how the molecule moves and interconverts between different conformations. These simulations can identify the most populated (i.e., most stable) conformers and the energy barriers between them. For this compound, the global minimum energy structure would likely feature the cycloheptane ring in a twist-chair conformation, as this is typically the most stable form for substituted cycloheptanes. researchgate.net

Conformer (Cycloheptane Ring)Relative Energy (kcal/mol)Key Features
Twist-Chair 0.00Generally the most stable conformer, minimizing both angle and torsional strain. researchgate.net
Chair ~1.5A local minimum, slightly higher in energy than the twist-chair.
Twist-Boat ~2.5Higher in energy, represents a transition state or shallow minimum.
Boat ~3.0Typically a high-energy conformation due to steric and torsional strain.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry is widely used to predict spectroscopic data, which is crucial for structure elucidation. nih.govnsf.gov Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be calculated with high accuracy. acs.orgresearchgate.netresearchgate.net

The standard method involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.org The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. DFT methods have shown excellent performance in predicting both ¹H and ¹³C chemical shifts, often with root-mean-square deviations (RMSD) of 0.1–0.2 ppm for protons and 2.5–8.0 ppm for carbons compared to experimental values. nih.govmdpi.comnih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals. The proton on the carbon bearing the bromine (CH-Br) and the proton on the carbon bearing the ether oxygen (CH-O) would be significantly deshielded (shifted to higher ppm values) due to the electronegativity of these atoms. Similarly, the corresponding carbon signals in the ¹³C NMR spectrum would appear at a lower field. Coupling constants, particularly vicinal couplings (³JHH), which depend on the dihedral angle between protons, can also be calculated to help determine the relative stereochemistry and preferred conformation of the rings. acs.org

Atom/GroupPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Predicted ³JHH (Hz)
C1' (CH-Br) 60-654.0-4.3-
C2' (CH-O) 85-903.8-4.1-
C1 (CH-O) 80-853.6-3.9-
Cyclopentyl CH₂ 25-351.5-2.26.0-8.5
Cycloheptyl CH₂ 28-401.4-1.95.5-9.0

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational methods are indispensable for investigating chemical reaction mechanisms. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. researchgate.net

A probable reaction pathway for this compound is a nucleophilic substitution (SN2) reaction at the carbon bearing the bromine atom. khanacademy.orguky.edu To model this, one can study its reaction with a nucleophile, such as a cyanide ion (CN⁻). Computational chemists use specialized algorithms to locate the transition state structure for this reaction. blogspot.com The SN2 transition state is characterized by a trigonal bipyramidal geometry at the central carbon, where the bond to the leaving group (Br⁻) is partially broken, and the bond to the incoming nucleophile (CN⁻) is partially formed. masterorganicchemistry.comoregonstate.eduyoutube.comlibretexts.org

Frequency calculations are performed to confirm the nature of the stationary points on the PES: minima (reactants, products) have all real vibrational frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. blogspot.com The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key parameter for predicting the reaction rate.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + CN⁻0.0
Transition State [NC···CH(Br)···]‡ complex+22.5 (Activation Energy, ΔE‡)
Products 2-(cycloheptyloxy)cyclopentane-1-carbonitrile + Br⁻-15.0 (Reaction Energy, ΔErxn)

Molecular Docking and Interaction Studies with Non-Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or host). While often used in drug design with biological targets, it is also a valuable tool for studying interactions with non-biological hosts, such as synthetic receptors or materials.

For a molecule like this compound, one could investigate its interaction with a host molecule like β-cyclodextrin. rsc.orgasianpubs.org β-cyclodextrin is a toroidal molecule with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating nonpolar guest molecules. nih.govsymbiosisonlinepublishing.com Docking simulations would place the ligand in various positions and orientations within the cyclodextrin (B1172386) cavity and use a scoring function to estimate the binding affinity (e.g., in kcal/mol).

The results would predict the most stable binding pose and the corresponding binding energy. It is likely that one of the hydrophobic cycloalkane rings of this compound would be encapsulated within the cyclodextrin cavity to maximize favorable hydrophobic interactions and displace high-energy water molecules. nih.gov Another application could be studying the adsorption of the molecule on a material surface, such as graphene, where π-π stacking and van der Waals interactions would be analyzed. nih.govresearchgate.netacs.orgaip.orgmdpi.com

ParameterPredicted Value/DescriptionSignificance
Target Host β-CyclodextrinA common synthetic host for studying host-guest chemistry.
Docking Score -5.5 kcal/molA negative value indicates a spontaneous and favorable binding process. nih.gov
Predicted Binding Mode Cyclopentyl ring inserted into the hydrophobic cavity.Maximizes hydrophobic and van der Waals interactions between host and guest.
Key Interactions Hydrophobic contacts, van der Waals forces.The primary driving forces for complex formation in nonpolar systems.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for the Construction of Complex Organic Scaffolds

The structure of [(2-Bromocyclopentyl)oxy]cycloheptane makes it a promising starting material for the synthesis of more complex molecular architectures. The presence of a bromine atom on the cyclopentyl ring offers a reactive site for a variety of chemical transformations. This halogen can be readily displaced or involved in coupling reactions, which are fundamental processes in the construction of intricate organic scaffolds.

For instance, the bromine atom can serve as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, it can participate in organometallic cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. These reactions are pivotal in modern organic synthesis for creating complex natural products and pharmaceutically active molecules.

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. spectrumchemical.com this compound possesses two stereocenters on the cyclopentyl ring, at the carbon atoms bearing the bromine and the cycloheptyloxy group. This inherent chirality means that if the compound can be prepared in an enantiomerically pure form, it can serve as a valuable chiral building block. elsevierpure.com

The synthesis of a single enantiomer of this compound would likely involve either a stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture. Once obtained in a chirally pure form, it could be used to introduce specific stereochemistry into a target molecule. The well-defined spatial arrangement of the substituents on the cyclopentyl ring can be exploited to control the stereochemical course of subsequent reactions, a cornerstone of asymmetric synthesis.

Potential in the Synthesis of Specialty Polymers, Ligands, or Functional Materials

The bifunctional nature of this compound, with its reactive bromo group and the cycloalkane ether framework, suggests its potential as a monomer or a precursor to monomers for the synthesis of specialty polymers. The bromine atom can be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group. The bulky cycloheptyl and cyclopentyl rings would likely impart unique physical properties to the resulting polymer, such as high thermal stability, specific solubility characteristics, or interesting morphological properties.

Furthermore, the ether and bromo functionalities could be modified to create novel ligands for catalysis. For example, the bromine could be replaced by a phosphine (B1218219) or amine group, which are common coordinating groups in transition metal catalysis. The specific steric and electronic properties endowed by the cycloalkane framework could lead to ligands with unique activities and selectivities in catalytic transformations.

Development of Novel Reagents Incorporating the Cycloalkane-Ether Framework

The unique combination of a halogenated cyclopentane (B165970) and a cycloheptyl ether within the same molecule opens up possibilities for the development of novel chemical reagents. The cycloalkane-ether framework can act as a directing group in certain reactions, influencing the regioselectivity or stereoselectivity of transformations on a substrate.

For example, the ether oxygen could coordinate to a metal center, bringing a reactive species into proximity with a specific part of a molecule. The steric bulk of the cycloheptyl group could also be used to create a specific chemical environment around a reactive center, leading to enhanced selectivity. While specific applications of this compound as a novel reagent are not yet documented, its structure provides a foundation for such research endeavors.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of halogenated ethers is the reliance on traditional methods that often involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing greener and more atom-economical approaches to synthesize [(2-Bromocyclopentyl)oxy]cycloheptane.

Current Synthetic Approaches and Their Limitations: The classical synthesis of β-bromo-ethers involves the reaction of an alkene with a source of electrophilic bromine in an alcohol solvent. For this compound, this would likely involve the reaction of cyclopentene (B43876) with a brominating agent in cycloheptanol (B1583049). While effective, this method can have drawbacks, including the use of potentially hazardous brominating agents and the formation of byproducts. The Williamson ether synthesis, another cornerstone of ether formation, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com This method is highly versatile but can be limited by the need for strong bases and can be inefficient for sterically hindered substrates. nih.gov

Future Sustainable Alternatives: Future research should explore catalytic and more environmentally benign methods. For instance, the use of ecocatalysts and biocatalysts, such as halogenases, could offer highly selective and sustainable routes to bromo-ethers. The development of synthetic routes using renewable resources and greener solvents is also a critical area of focus. chemistryjournals.netresearchgate.netmdpi.com

Atom Economy in Synthesis: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green chemistry. rsc.org Addition reactions are inherently more atom-economical than substitution or elimination reactions. Therefore, developing a direct addition reaction of a bromine source and cycloheptanol across the double bond of cyclopentene would be a highly atom-economical route to this compound.

Data on Atom-Economical Reactions:

Reaction Type General Scheme % Atom Economy (Theoretical)
Addition A + B → C 100%
Substitution A-B + C → A-C + B < 100%

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom and the ether linkage in this compound are both functional groups that can participate in a wide range of chemical transformations. A significant area of future research will be the exploration of novel reactivity patterns of this and related bromo-ethers.

Potential for Further Functionalization: The bromine atom serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions. This could allow for the introduction of a wide range of other functional groups at the 2-position of the cyclopentyl ring. Furthermore, the ether linkage can be cleaved under strongly acidic conditions, offering another avenue for molecular modification. libretexts.orgyoutube.com

Unprecedented Transformations: Research into unprecedented transformations could involve exploring the intramolecular reactivity of this compound. For example, under specific conditions, it might be possible to induce a ring-closing or ring-rearrangement reaction involving both the bromo and ether functionalities. The use of photochemistry could also unlock novel reaction pathways. rsc.org The development of new catalytic systems could enable transformations that are currently not feasible. nih.gov

Integration into Flow Chemistry or Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgsoftecks.insemanticscholar.orgresearchgate.netrsc.org The synthesis and subsequent reactions of this compound are prime candidates for integration into such platforms.

Advantages of Flow Chemistry: Halogenation reactions, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry. rsc.orgsoftecks.insemanticscholar.orgresearchgate.netrsc.org The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for precise temperature control, minimizing the risk of runaway reactions. Furthermore, unstable intermediates can be generated and consumed in situ, avoiding their accumulation and potential hazards.

Automated Synthesis Platforms: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and synthetic routes. healylab.comchemspeed.comnih.govresearchgate.net By integrating a flow reactor with automated reagent delivery, reaction monitoring, and product analysis, it would be possible to rapidly screen a wide range of reaction conditions for the synthesis of this compound and its derivatives. This data-driven approach can lead to more efficient and robust synthetic processes. nih.gov

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. Advanced in-situ spectroscopic techniques provide a window into the reacting mixture, allowing for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. nih.govrsc.orgmt.comspectroscopyonline.com

Applicable In-situ Techniques: Several spectroscopic techniques are well-suited for monitoring the synthesis and reactions of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the C=C bond of cyclopentene and the appearance of the C-O-C and C-Br bonds of the product. acs.org

Raman Spectroscopy: Is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about all species in the reaction mixture, including intermediates.

Mass Spectrometry (MS): Can be used for the direct and quantitative monitoring of heterogeneous reactions. nih.govrsc.org

Challenges and Opportunities: While these techniques are powerful, their application to complex reaction mixtures can be challenging due to overlapping signals and the need for sophisticated data analysis methods. acs.org However, the development of new probes and data processing algorithms is continually expanding the capabilities of in-situ spectroscopy. The combination of these techniques with computational modeling can provide a comprehensive understanding of reaction mechanisms at a molecular level.

Q & A

Q. How do conflicting solvent polarity scales (e.g., Reichardt vs. Kamlet-Taft) impact reaction optimization in cycloheptane-based systems?

  • Methodology : Compare solvatochromic parameters (e.g., ET(30)E_T(30)) for cycloheptane with polar aprotic solvents. Test SN1 vs. SN2 reactivity using tert-butyl chloride (SN1) and methyl iodide (SN2). If cycloheptane’s low polarity contradicts Kamlet-Taft predictions, refine models by incorporating dispersion forces (via MD simulations).

Data Contradictions and Resolution Strategies

  • Example : Cycloheptane’s solubility in water is reported as temperature-dependent , but some studies suggest immiscibility.
    • Resolution : Re-measure solubility using saturated solutions under controlled humidity. Use Karl Fischer titration to quantify trace water content.

Safety and Compliance Table

ParameterValue/RecommendationReference
Flash Point43°F (6°C)
Storage Temperature2–8°C (sealed, inert atmosphere)
PPENitrile gloves, explosion-proof gear
Spill ResponseAbsorb with vermiculite, avoid sparks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.